molecular formula C11H14O3 B12425407 n-Butyl 4-hydroxybenzoate-2,3,5,6-d4

n-Butyl 4-hydroxybenzoate-2,3,5,6-d4

Cat. No.: B12425407
M. Wt: 198.25 g/mol
InChI Key: QFOHBWFCKVYLES-UGWFXTGHSA-N
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Description

n-Butyl 4-hydroxybenzoate-2,3,5,6-d4 is a deuterated analogue of n-Butyl 4-hydroxybenzoate, commonly known as butylparaben. This compound is characterized by the substitution of hydrogen atoms with deuterium at positions 2, 3, 5, and 6 on the benzene ring. It is primarily used as an antimicrobial agent in various cosmetic and pharmaceutical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Butyl 4-hydroxybenzoate-2,3,5,6-d4 involves the esterification of deuterated 4-hydroxybenzoic acid with n-butanol. The reaction typically requires an acid catalyst such as sulfuric acid. The mixture is heated under reflux conditions for several hours to ensure complete esterification. After the reaction is complete, the product is purified through recrystallization using ethanol .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to separate and purify the final product. The use of deuterated reagents ensures the incorporation of deuterium atoms at specific positions on the benzene ring .

Chemical Reactions Analysis

Types of Reactions

n-Butyl 4-hydroxybenzoate-2,3,5,6-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Butyl 4-hydroxybenzoate-2,3,5,6-d4 is widely used in scientific research due to its unique properties:

Mechanism of Action

The antimicrobial activity of n-Butyl 4-hydroxybenzoate-2,3,5,6-d4 is attributed to its ability to disrupt the cell membrane of microorganisms. The compound interacts with the lipid bilayer, increasing membrane permeability and leading to cell lysis. The deuterated analogue exhibits similar mechanisms but with enhanced stability and reduced metabolic degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Butyl 4-hydroxybenzoate-2,3,5,6-d4 is unique due to the presence of deuterium atoms, which enhance its stability and reduce its metabolic degradation. This makes it a valuable compound for research applications where isotopic labeling is required .

Properties

Molecular Formula

C11H14O3

Molecular Weight

198.25 g/mol

IUPAC Name

butyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate

InChI

InChI=1S/C11H14O3/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7,12H,2-3,8H2,1H3/i4D,5D,6D,7D

InChI Key

QFOHBWFCKVYLES-UGWFXTGHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)OCCCC)[2H])[2H])O)[2H]

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)O

Origin of Product

United States

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